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Compound of Interest

Compound Name: 2-Dodecanone

Cat. No.: B165319

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
dodecanone, a saturated ketone with applications as a flavoring agent and fragrance
ingredient.[1] The following sections detall its nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data, along with generalized experimental protocols for these
analytical techniques.

Spectroscopic Data Summary

The spectroscopic data for 2-dodecanone is crucial for its identification and characterization in
various matrices. The following tables summarize the key data points obtained from *H NMR,
13C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

Table 1: *H NMR Spectroscopic Data for 2-Dodecanone[2]
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Chemical Shift (ppm) Multiplicity Assighment
2.41 t -CH2-C(=0)-
2.13 s CH3-C(=0)-

1.56 quintet -CH2-CH2-C(=0)-
1.25 m -(CH2)7-

0.88 t CHs-(CH2)7-

Solvent: CDCls, Frequency: 400 MHz[2]

Table 2: 13C NMR Spectroscopic Data for 2-Dodecanone|[2]

Chemical Shift (ppm) Assignment
209.3 C=0

43.9 -CH2-C(=0)-
31.9 -(CH2)n-

29.8 -(CH2)n-

29.5 -(CH2)n-

29.4 -(CH2)n-

29.3 -(CH2)n-

24.0 -CH2-CH2-C(=0)-
22.7 -CHz2-CHs
14.1 CHs-

Solvent: CDCls, Frequency: 22.53 MHz[2]

Infrared (IR) Spectroscopy Data
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IR spectroscopy is used to identify the functional groups present in a molecule. The most

prominent feature in the IR spectrum of 2-dodecanone is the strong absorption due to the

carbonyl (C=0) group.

Table 3: IR Spectroscopic Data for 2-Dodecanone

Wavenumber (cm~?)

Description

C=0 stretch (characteristic for a saturated

~1715 . .

aliphatic ketone)[3]
~2920, ~2850 C-H stretch (alkane)
~1465 C-H bend (alkane)

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry (GC-MS) Data for 2-Dodecanone|[2]

m/z Relative Intensity (%) Assignment
McLafferty rearrangement
58 99.99
product
43 86.58 [CHsCOJ*
71 27.85 Alpha cleavage
59 31.93
41 25.55

lonization: Electron lonization (EI[2]

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. These protocols are based on standard laboratory practices for the analysis
of ketones.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-20 mg of 2-dodecanone in approximately 0.6-0.7 mL of
deuterated chloroform (CDCIs). Add a small amount of tetramethylsilane (TMS) as an
internal standard (0O ppm).

e Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the
spectrometer's autosampler or manually insert it into the magnet.

o Data Acquisition:

[¢]

Lock the spectrometer on the deuterium signal of the CDCls.

[¢]

Shim the magnetic field to optimize its homogeneity.

[e]

Acquire the *H NMR spectrum using a standard pulse sequence.

o

Acquire the 13C NMR spectrum, typically with proton decoupling.

» Data Processing:

[e]

Apply Fourier transformation to the acquired free induction decay (FID).

[e]

Phase the resulting spectrum.

o

Calibrate the chemical shift axis using the TMS signal.

[¢]

Integrate the peaks in the *H NMR spectrum.

Sample Preparation Data Acquisition Data Processing

Dissolve 2-Dodecanone
in CDCI3 with TMS

»| Lock & Shim »| Acquire 1H & 13C FID | Fourier Transform P Phase & Calibrate | Peak Integration (1H) [—® Final Spectrum
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Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow

IR Spectroscopy Protocol

o Sample Preparation: For a liquid sample like 2-dodecanone, a thin film can be prepared by
placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride
(NaCl) plates.

 Instrument Setup: Place the salt plates in the spectrometer's sample holder.
o Data Acquisition:

o Acquire a background spectrum of the clean salt plates.

o Acquire the sample spectrum over the range of 4000-400 cm~1.

o Data Processing: The instrument software automatically subtracts the background spectrum
from the sample spectrum to generate the final transmittance or absorbance spectrum.

Sample Preparation Data Acquisition Data Processing
Prepare Thin Film » | Acquire Background | Acquire Sample - . .
on KBr/NaCl Plates > Spectrum > Spectrum | Background Subtraction [——® Final Spectrum

Click to download full resolution via product page

IR Spectroscopy Experimental Workflow

Mass Spectrometry (GC-MS) Protocol

o Sample Preparation: Prepare a dilute solution of 2-dodecanone in a volatile solvent such as
dichloromethane or hexane.

e Instrument Setup:
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o Set the gas chromatograph (GC) parameters (e.g., column type, temperature program,
carrier gas flow rate) to achieve good separation.

o Set the mass spectrometer (MS) parameters (e.g., ionization mode - Electron lonization,
mass range).

o Data Acquisition:
o Inject a small volume (typically 1 pL) of the sample solution into the GC inlet.

o The compound will be separated by the GC and then introduced into the MS for ionization
and analysis.

o Data Processing: The instrument software will generate a chromatogram and a mass
spectrum for the eluting compound. The mass spectrum can be compared to spectral
libraries for identification.

Sample Preparation Data Acquisition Data Analysis

Prepare Dilute Solution |—>| Inject into GC-MS |—>| Separation (GC) |—>| lonization & Detection (MS) |—>| Chromatogram & Mass Spectrum |—>| Library Comparison |—> Compound Identification

Click to download full resolution via product page

GC-MS Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Dodecanone: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165319#spectroscopic-data-of-2-dodecanone-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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